Dedicated Hydrolase (EC 3.5.1.36) vs. Broad Omega-Amidase (EC 3.5.1.3): Enzyme Specificity Defines Metabolic Routing
N-methyl-2-oxoglutaramate is hydrolyzed by a dedicated enzyme (EC 3.5.1.36, N-methyl-2-oxoglutaramate hydrolase) that is distinct from omega-amidase (EC 3.5.1.3), which acts on 2-oxoglutaramate. Omega-amidase catalyzes hydrolysis of 2-oxoglutaramate to 2-oxoglutarate + NH₃; it also accepts N-methyl-2-oxoglutaramate but 'at a slow rate' compared to its primary substrate [1] [2]. The dedicated hydrolase EC 3.5.1.36 produces 2-oxoglutarate + methylamine rather than ammonia, enabling differential product detection and quantification [3]. Methylamine is a competitive inhibitor of omega-amidase (62% inhibition at 0.05 M) but does not inhibit the dedicated hydrolase under the same conditions, confirming orthogonal catalytic machinery [4].
N-methyl-2-oxoglutaramate → EC 3.5.1.36, product methylamine; methylamine inhibits omega-amidase (62% at 0.05 M)
2-oxoglutaramate → omega-amidase, product NH₃; Km ≈ 0.01 mM for open-chain form
| Evidence Dimension | Enzyme specificity and hydrolysis rate |
|---|---|
| Target Compound Data | N-methyl-2-oxoglutaramate: hydrolyzed by EC 3.5.1.36 (dedicated); product = 2-oxoglutarate + methylamine. Hydrolyzed by omega-amidase (EC 3.5.1.3) at a slow rate. |
| Comparator Or Baseline | 2-oxoglutaramate: hydrolyzed by omega-amidase (EC 3.5.1.3) as primary substrate; product = 2-oxoglutarate + NH₃. Not a substrate for EC 3.5.1.36. |
| Quantified Difference | Methylamine (product from target) inhibits omega-amidase by 62% at 0.05 M; 2-oxoglutaramate hydrolysis by omega-amidase has Km ≈ 0.01 mM (open-chain form). Dedicated hydrolase EC 3.5.1.36 is unaffected by methylamine inhibition. |
| Conditions | Rat liver omega-amidase (Rattus norvegicus); pH 7.4 potassium phosphate buffer; BRENDA-curated kinetic data |
Why This Matters
Procurement of N-methyl-2-oxoglutaramic acid is mandatory for assays targeting the dedicated EC 3.5.1.36 hydrolase or for studying methylamine-specific nitrogen salvage pathways; 2-oxoglutaramic acid cannot substitute because it routes through a different enzyme with distinct product output (NH₃ vs. methylamine).
- [1] BRENDA. Literature summary for EC 3.5.1.3 (omega-amidase): N-methyl-2-oxoglutaramate + H₂O at a slow rate. Rattus norvegicus. View Source
- [2] BRENDA. KM Value for 2-oxoglutaramate with omega-amidase: true Km ≈ 0.01 mM. View Source
- [3] Rhea Database. RHEA:24108: N-methyl-2-oxoglutaramate + H₂O = 2-oxoglutarate + methylamine (EC 3.5.1.36). View Source
- [4] BRENDA. EC 3.5.1.3 inhibitor data: methylamine competitive inhibition, 62% at 0.05 M. View Source
